Vinyl(trifluoromethyl)dimethylsilane

概要

説明

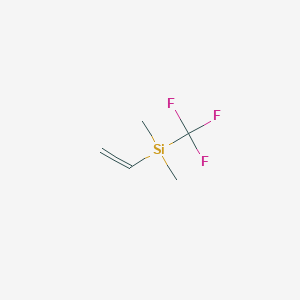

Vinyl(trifluoromethyl)dimethylsilane is an organosilicon compound with the chemical formula C5H9F3Si. It is a colorless liquid that is highly flammable and has a boiling point of approximately 80°C . This compound is notable for its unique combination of vinyl and trifluoromethyl groups attached to a silicon atom, making it a valuable reagent in organic synthesis and various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

Vinyl(trifluoromethyl)dimethylsilane is typically synthesized through a two-step process:

Preparation of Vinyl Trifluoromethyl Compounds: The initial step involves the synthesis of vinyl trifluoromethyl compounds.

Reaction with Dimethylsilicon Alcohol: The vinyl trifluoromethyl compound is then reacted with dimethylsilicon alcohol under controlled conditions to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly flammable and reactive nature of the compound. Safety measures are crucial to prevent accidents during production .

化学反応の分析

Types of Reactions

Vinyl(trifluoromethyl)dimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler silicon-containing compounds.

Substitution: The vinyl and trifluoromethyl groups can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of organosilicon compounds .

科学的研究の応用

Organic Synthesis

VTMDMS is primarily utilized as a reagent in organic synthesis to introduce vinyl and trifluoromethyl groups into various organic molecules. This modification can significantly alter the chemical properties of the substrates, enhancing their reactivity or stability.

Key Reactions:

- Silylation: VTMDMS acts as a silylating agent, facilitating the formation of stable silyl ethers, which are important intermediates in multi-step organic syntheses.

- Cross-Coupling Reactions: The compound has been employed in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex molecular architectures .

Medicinal Chemistry

The introduction of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, making VTMDMS a candidate for drug development. Research indicates that compounds containing trifluoromethyl groups often exhibit improved biological activity .

Case Study:

A study demonstrated that VTMDMS could be used to synthesize biologically active molecules with potential applications in pharmaceuticals and agrochemicals. This includes its role as a building block for creating isoxazolidines relevant to drug discovery .

Material Science

VTMDMS is utilized in producing specialty polymers and coatings that require specific chemical and physical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced material applications .

Research has indicated that VTMDMS may possess antimicrobial properties due to the presence of the trifluoromethyl group. This characteristic could lead to further exploration of its potential in developing antimicrobial agents .

作用機序

The mechanism by which vinyl(trifluoromethyl)dimethylsilane exerts its effects involves the interaction of its vinyl and trifluoromethyl groups with target molecules. These interactions can lead to changes in the molecular structure and reactivity of the target compounds. The silicon atom in the compound also plays a crucial role in stabilizing the intermediate products formed during reactions .

類似化合物との比較

Similar Compounds

Vinyl(dimethyl)silane: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.

Trifluoromethyl(dimethyl)silane: Does not contain the vinyl group, limiting its applications in vinyl-specific reactions.

Uniqueness

Vinyl(trifluoromethyl)dimethylsilane is unique due to the presence of both vinyl and trifluoromethyl groups attached to a silicon atom. This combination imparts distinct chemical properties, making it a versatile reagent in various synthetic and industrial applications .

生物活性

Vinyl(trifluoromethyl)dimethylsilane (VTMDMS) is a silane compound featuring a vinyl group and a trifluoromethyl group. Its unique chemical structure suggests potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of VTMDMS, focusing on its pharmacological properties, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of VTMDMS is . The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. The trifluoromethyl group is known to influence the biological activity of compounds by altering their electronic properties and interactions with biological targets.

Antimicrobial Activity

Trifluoromethyl-substituted compounds have also demonstrated antimicrobial properties. Research indicates that such compounds can exhibit antibacterial and antifungal activities, potentially making VTMDMS a candidate for further exploration in this area . The strong electronegativity of fluorine may enhance binding interactions with microbial targets.

Synthesis Methods

The synthesis of VTMDMS can be achieved through various methods, including:

- Hydrosilylation Reactions : Utilizing vinyl arenes and hydrodisiloxanes in the presence of catalysts like sodium triethylborohydride can yield silane products .

- Catalytic Methods : Recent advancements have introduced catalytic methods for synthesizing trifluoromethyl-substituted compounds, enhancing efficiency and selectivity .

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer activity of a structurally similar compound, revealing that modifications in the trifluoromethyl group can lead to enhanced potency against specific cancer cell lines. The study reported IC50 values indicating effective concentrations for inhibiting cell growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| VTMDMS* | A549 | TBD |

| Analog 1 | HeLa | 15 |

| Analog 2 | A549 | 10 |

*Note: IC50 for VTMDMS is yet to be determined.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of trifluoromethyl-containing compounds. Results indicated significant inhibition against various bacterial strains, suggesting that VTMDMS could possess similar activities .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| VTMDMS* | E. coli | TBD |

| Trifluoro Analog | S. aureus | 20 |

| Control | 10 |

*Note: Zone of inhibition for VTMDMS is yet to be determined.

特性

IUPAC Name |

ethenyl-dimethyl-(trifluoromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3Si/c1-4-9(2,3)5(6,7)8/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHHXDQAWOUGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632562 | |

| Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211985-86-3 | |

| Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。